molecular formula C14H15N3O3S B14157988 1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 4891-96-7

1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B14157988
CAS No.: 4891-96-7
M. Wt: 305.35 g/mol
InChI Key: LZAIJSYLFWKLOF-UHFFFAOYSA-N
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Description

1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethylamino group, and a sulfanylidene diazinane ring

Preparation Methods

The synthesis of 1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiol and a diazinane derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form larger, more complex molecules.

Scientific Research Applications

1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: This compound also contains a benzyl group and has similar biological activities.

    2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide: This compound shares structural similarities and is used in similar research applications.

    Indole derivatives: These compounds have a similar heterocyclic structure and are studied for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

4891-96-7

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

1-benzyl-6-hydroxy-5-(2-hydroxyethyliminomethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C14H15N3O3S/c18-7-6-15-8-11-12(19)16-14(21)17(13(11)20)9-10-4-2-1-3-5-10/h1-5,8,18,20H,6-7,9H2,(H,16,19,21)

InChI Key

LZAIJSYLFWKLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)C=NCCO)O

Origin of Product

United States

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